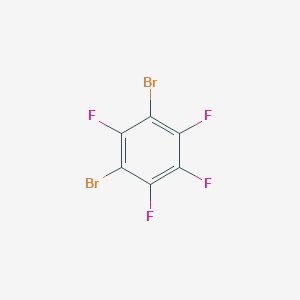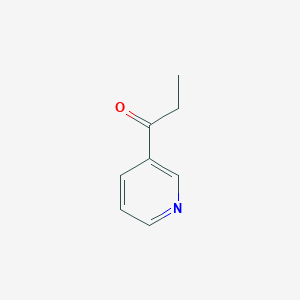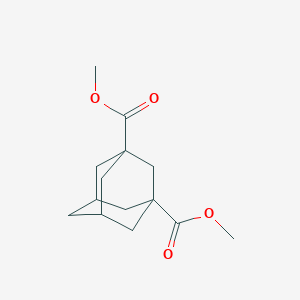
Dimethyl 1,3-adamantanedicarboxylate
Vue d'ensemble
Description
Dimethyl 1,3-adamantanedicarboxylate, also known as DMADC, is a chemical compound with the molecular formula C14H20O4 . It has a molecular weight of 252.31 .
Molecular Structure Analysis
The molecular structure of Dimethyl 1,3-adamantanedicarboxylate consists of an adamantane core, which is a type of diamondoid, with two carboxylate groups attached . The SMILES string representation of the molecule isCOC(=O)[C@]12CC3CC(C1)CC@@(C2)C(=O)OC . Physical And Chemical Properties Analysis
Dimethyl 1,3-adamantanedicarboxylate is a solid compound with a melting point of 60-61 °C . Its molecular weight is 252.31 .Applications De Recherche Scientifique
Medicinal Chemistry
Adamantane derivatives, including dimethyl adamantane-1,3-dicarboxylate, have diverse applications in the field of medicinal chemistry . Their unique structural, biological, and stimulus-responsive properties make them valuable in the development of new drugs .
Catalyst Development
Adamantane derivatives are also used in catalyst development . Their unique stability and reactivity compared to simple hydrocarbon derivatives make them suitable for use in various catalytic processes .
Nanomaterials
The unique properties of adamantane derivatives are utilized in the development of nanomaterials . Their structural characteristics can contribute to the creation of materials with novel properties at the nanoscale .
Synthesis of Substituted Adamantanes and Diamondoids
Dimethyl adamantane-1,3-dicarboxylate is used in the synthesis of substituted adamantanes and diamondoids . These compounds are frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Coordination Polymers
Dimethyl adamantane-1,3-dicarboxylate has been used in the synthesis of coordination polymers . These polymers have potential applications in various fields, including catalysis, drug delivery, gas storage, sensing, and magnetism .
Anticancer Drug Development
A recent study has reported the synthesis of potent (non)halogenated aminobenzoquinones based on the structural modification of NSC 663284 . These compounds showed promising anticancer activities, particularly against leukemia cell lines .
Propriétés
IUPAC Name |
dimethyl adamantane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-17-11(15)13-4-9-3-10(5-13)7-14(6-9,8-13)12(16)18-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMDGBXGJKYMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327115 | |
| Record name | Dimethyl 1,3-adamantanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,3-adamantanedicarboxylate | |
CAS RN |
1459-95-6 | |
| Record name | Dimethyl 1,3-adamantanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 1,3-adamantanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

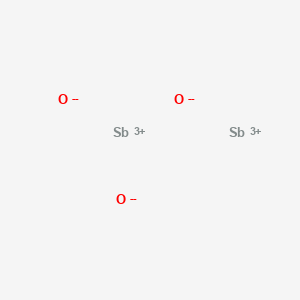
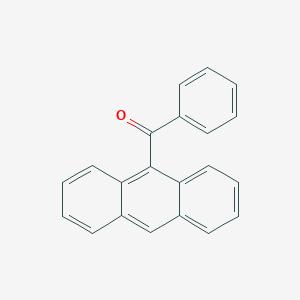
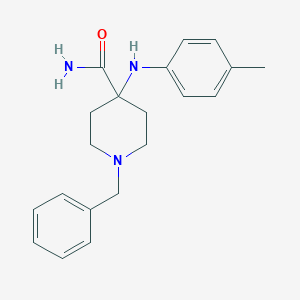
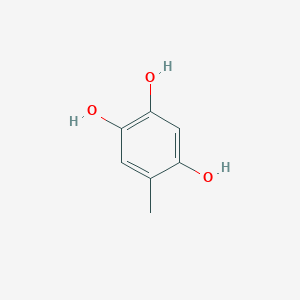
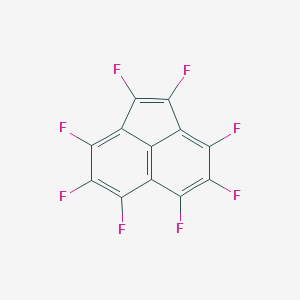
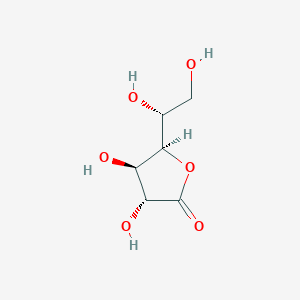

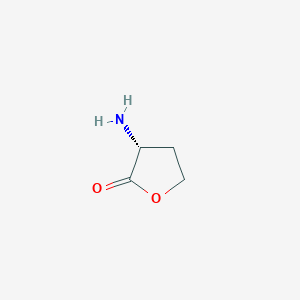
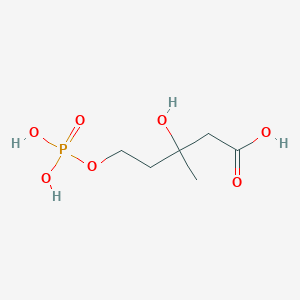
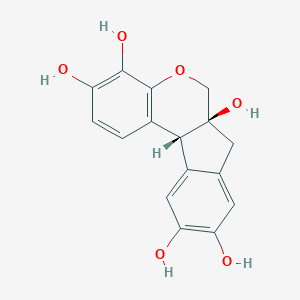
![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)
